3-Amino-2-methylbenzenesulfonic acid

Description

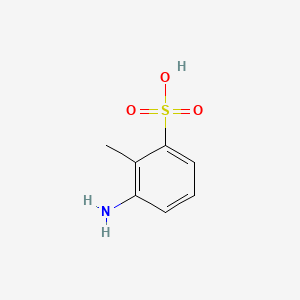

3-Amino-2-methylbenzenesulfonic acid is a substituted benzenesulfonic acid derivative featuring an amino group at the 3-position and a methyl group at the 2-position of the aromatic ring. Based on comparable compounds, the molecular formula is inferred as C₇H₉NO₃S (molecular weight ≈ 187–189 g/mol) . Sulfonic acids of this type typically exhibit high thermal stability, water solubility due to the polar sulfonic acid group, and applications in dyes, pharmaceuticals, and agrochemical synthesis.

Properties

IUPAC Name |

3-amino-2-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEISVHMIDOVJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031631 | |

| Record name | 3-Amino-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6387-19-5 | |

| Record name | 3-Amino-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Key differences arise from substituent positions and functional group variations:

Key Observations :

- Substituent Position: The amino group at position 3 (vs. Methyl substitution at position 2 may hinder electrophilic substitution reactions compared to hydroxyl or nitro groups .

- Acidity: Electron-withdrawing groups (e.g., -NO₂ in ) increase sulfonic acid acidity, while methyl groups (electron-donating) slightly reduce it.

- Thermal Stability : High melting points (>250°C) are common due to strong hydrogen bonding and ionic interactions .

Functional Group Variations

- Hydroxyl vs. Methyl: 3-Amino-4-hydroxybenzenesulfonic acid () forms stronger hydrogen bonds, increasing melting point (300°C) vs. methyl-substituted analogs.

- Nitro Derivatives: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid () exhibits oxidative properties, making it suitable for explosives, unlike the non-oxidizing methyl analog.

- Methoxy/Acetylamino Derivatives: Compounds like 5-(Acetylamino)-3-amino-2-methoxybenzenesulfonic acid () show enhanced lipophilicity for drug delivery, whereas methyl groups prioritize steric effects over electronic modulation.

Industrial and Pharmaceutical Relevance

- Dyes: Orthanilic acid and 2-Amino-5-methylbenzenesulfonic acid are precursors for azo dyes . The target compound may serve similarly, with methyl groups modifying color fastness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.